molecular formula C7H8O3 B3017574 2-(3-Methylfuran-2-yl)acetic acid CAS No. 139422-31-4

2-(3-Methylfuran-2-yl)acetic acid

Cat. No.: B3017574
CAS No.: 139422-31-4
M. Wt: 140.138
InChI Key: CBSHDIOVDAMDFJ-UHFFFAOYSA-N
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Description

2-(3-Methylfuran-2-yl)acetic acid is an organic compound with the molecular formula C7H8O3 It is a derivative of furan, a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom

Safety and Hazards

“2-Furanacetic acid, 3-methyl-” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylfuran-2-yl)acetic acid can be achieved through several methods. One common approach involves the use of 2-acetylfuran as a starting material. The process includes oxidation, oximation, and ammoniation steps to produce the desired compound . Another method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts and specific reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylfuran-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives .

Properties

IUPAC Name

2-(3-methylfuran-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-5-2-3-10-6(5)4-7(8)9/h2-3H,4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSHDIOVDAMDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139422-31-4
Record name 2-(3-methylfuran-2-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of methyl, 3-methyl furanoate (10 g, 67.6 mmol) in dry tetrahydrofuran (200 ml) under a nitrogen atmosphere at 0° C. was added lithium aluminium hydride (101 ml of a 1M solution in THF, 101 mmol) dropwise over 30 mins. The mixture was heated at reflux for 1 hour, and cooled to room temperature. To this solution was added methanol (70 ml) dropwise, followed by water (3.83 ml), 15% NaOH (3.83 ml), and water (3.83 ml). The mixture was filtered through celite and the solvent was removed under reduced pressure to afford the product (5.43 g) as a pale yellow oil. To a solution of this compound (4.5 g, 40 mmol) in dry dichloromethane (200 ml) under a nitrogen atmosphere was added manganese dioxide (13.98 g, 160 mmol). The mixture was heated to reflux for 1 hour and further manganese dioxide (13.,98 g, 160 mmol) added, and the mixture heated for a further 2 hours. The mixture was cooled to room temperature and filtered through celite. The mixture was washed with saturated sodium hydrogen carbonate (150 ml), saturated sodium chloride (150 ml), dried over MgSO4, filtered and the solvent was removed under reduced pressure to give the product (3.35 g) as a pale yellow oil. To a solution of sodium carbonate (12.9 g, 122 mmol), and potassium cyanide (3.97 g, 61 mmol), in water (150 ml) was added in rapid succession glyoxal bisulphite addition compound (12.12 g, 42.6 mmol), the above product (3.45 g, 30.5 mmol), 1,4-dioxane (7 ml), and water (50 ml). The mixture was stirred at room temperature for 2 hours, then acidified to pH=2 with c.H2SO4. The mixture was stirred for a further 1 hour then extracted into chloroform (3×100 ml) and the combined organics were extracted with 1N NaOH (200 ml). The aqueous NaOH was washed with chloroform (150 ml), then acidified with c.HCl, and extracted with chloroform (3×100 ml), dried over MgSO4, filtered and the solvent was removed under reduced pressure to give 3-methyl-2-furanacetic acid (2.45 g) as a brown solid.
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
3.97 g
Type
reactant
Reaction Step One
Name
glyoxal bisulphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
12.12 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
product
Quantity
3.45 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

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